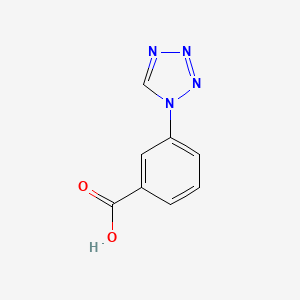

Acide 3-(1H-tétrazol-1-yl)benzoïque

Vue d'ensemble

Description

3-(1H-tetrazol-1-yl)benzoic acid is a compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The tetrazole ring can exhibit tautomeric forms and has the ability to act as a hydrogen bond donor and acceptor, making it an interesting moiety for the development of various chemical frameworks and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved through various methods. For instance, a one-pot, three-component synthesis approach has been described for the preparation of related tetrazole-containing compounds, which involves heating a mixture of tetrazine, aldehydes, and dimedone in the presence of a catalytic amount of p-toluenesulfonic acid under solvent-free conditions, yielding products in excellent yields . Although this method does not directly pertain to 3-(1H-tetrazol-1-yl)benzoic acid, it provides insight into the synthetic strategies that can be employed for tetrazole derivatives.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by the presence of a tetrazole ring, which can participate in hydrogen bonding due to its proton donor and acceptor sites. X-ray crystallography has been used to determine the planar, symmetrical structure of a model tetrazole complex, highlighting the ability of tetrazoles to form stable noncovalent complexes . This structural feature is crucial for the formation of supramolecular assemblies and can influence the physical and chemical properties of the compound.

Chemical Reactions Analysis

Tetrazoles are known to engage in various chemical reactions due to their reactive nature. The tetrazole ring can act as a ligand in coordination chemistry, forming complexes with metals, as evidenced by the formation of cobalt(II) frameworks with mixed ligands, including tetrazole derivatives . These reactions are often pH-dependent and can lead to the formation of different framework structures with potential applications in sorption and catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. The ionic nature and extended planarity of the tetrazole ring favor the formation of supramolecular stacks, which can be observed in both solid-state and solution . The ability to dissolve in a range of nonpolar organic solvents is also a notable property, which can be attributed to the presence of solubilizing groups in the tetrazole complexes. Furthermore, the regioselective C–N coupling reactions of tetrazoles, as demonstrated in the synthesis of 2-(2H-tetrazol-2-yl)benzoic acids, showcase the versatility of tetrazoles in organic synthesis .

Applications De Recherche Scientifique

Chimie Click

Le tétrazole et ses dérivés, y compris l'« acide 3-(1H-tétrazol-1-yl)benzoïque », jouent un rôle très important dans les applications médicinales et pharmaceutiques . La synthèse des dérivés du tétrazole peut être abordée de manière écologique, comme l'utilisation de l'eau comme solvant, des conditions modérées, des produits non toxiques, des extractions faciles, une configuration facile, un faible coût, etc. avec des rendements bons à excellents .

Activité biologique

Les tétrazoles sont connus pour leur activité biologique. Ils sont utilisés dans la synthèse de divers composés biologiquement actifs . La présence de N-H libre provoque la nature acide des tétrazoles et forme à la fois des composés hétérocycliques aliphatiques et aromatiques .

Docking moléculaire

Le docking moléculaire est un outil précieux dans le domaine de la biologie moléculaire, de la biologie structurale computationnelle, de la conception de médicaments assistée par ordinateur et de la pharmacogenomique . Les tétrazoles, y compris l'« this compound », peuvent être utilisés dans des études de docking moléculaire .

Réactions chimiques

Les tétrazoles réagissent facilement avec les matières acides et les oxydants forts pour libérer des gaz corrosifs et toxiques et de la chaleur . Ils subissent une réaction avec quelques métaux actifs et produisent de nouveaux composés qui sont des explosifs aux chocs .

Synthèse de l'ADN

En général, le 1H-tétrazole dilué dans l'acétonitrile est utilisé pour la synthèse de l'ADN en biochimie . La nature acide du tétrazole est similaire à celle des acides carboxyliques correspondants .

Formation de composés métalliques et de complexes moléculaires

La densité électronique de l'azote du tétrazole entraîne la formation de nombreux composés métalliques stables et de complexes moléculaires . Ce composé présente un fort effet inductif négatif (−I attracteur d'électrons) et un faible effet mésomère positif (+M donneur d'électrons) .

Mécanisme D'action

Target of Action

Similar compounds in the tetrazole series have been reported to interact with various receptors and enzymes, such as the glucagon-like peptide-1 receptor (glp-1r) and ep4 receptor .

Mode of Action

Based on the properties of similar tetrazole compounds, it can be hypothesized that this compound may interact with its targets through hydrogen bonding or other non-covalent interactions .

Result of Action

Similar compounds in the tetrazole series have been reported to exhibit cytotoxic activities against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of 3-(1H-tetrazol-1-yl)benzoic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTMKIYQHROFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353733 | |

| Record name | 3-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204196-80-5 | |

| Record name | 3-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

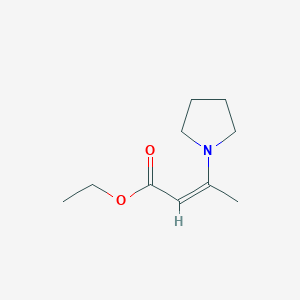

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid](/img/structure/B1299052.png)

![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)

![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)

![1-[2-(3-Bromophenoxy)ethyl]piperidine](/img/structure/B1299075.png)

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1299080.png)

![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)